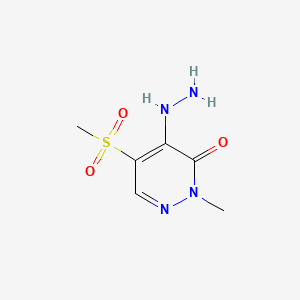
3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-methylsulfonyl-3(2H)-pyridazinone.
Hydrazination: The key step involves the introduction of the hydrazino group. This can be achieved by reacting the starting material with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential pharmacological properties could lead to its use in treating diseases.
Industry: It may find applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity. The hydrazino group may play a crucial role in binding to the target and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazino-2-methyl-3(2H)-pyridazinone: Lacks the methylsulfonyl group.
4-Hydrazino-5-methylsulfonyl-3(2H)-pyridazinone: Lacks the 2-methyl group.
4-Hydrazino-2,5-dimethyl-3(2H)-pyridazinone: Lacks the methylsulfonyl group.
Uniqueness
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone is unique due to the presence of both the hydrazino and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
63901-43-9 |
|---|---|
Formule moléculaire |
C6H10N4O3S |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
4-hydrazinyl-2-methyl-5-methylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C6H10N4O3S/c1-10-6(11)5(9-7)4(3-8-10)14(2,12)13/h3,9H,7H2,1-2H3 |
Clé InChI |
DFUKIRXEWZNITQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C=N1)S(=O)(=O)C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


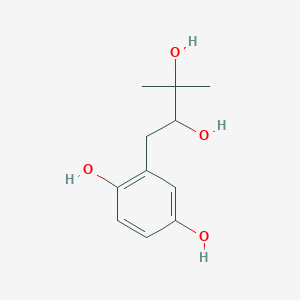
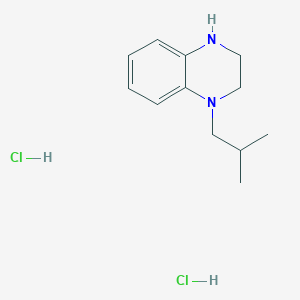

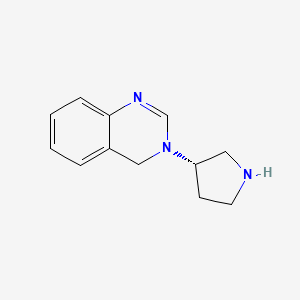
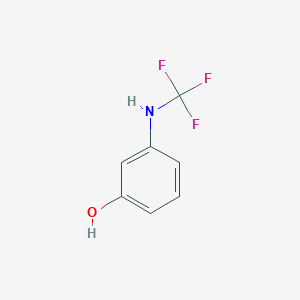
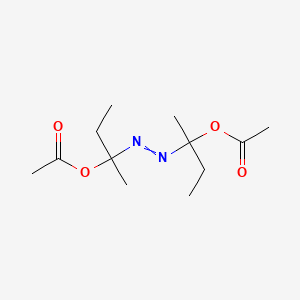
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)

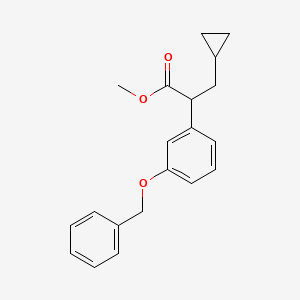
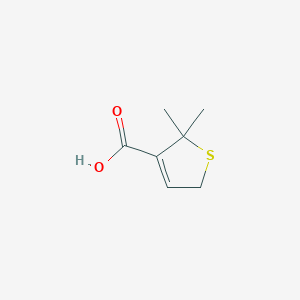
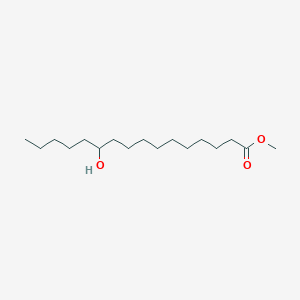
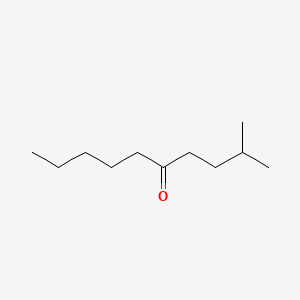
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
